molecular formula C12H11BrN2OS B5784981 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5784981
M. Wt: 311.20 g/mol
InChI Key: XEMYTRCGCBAPHF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes such as COX-2 and LOX. This inhibition leads to a reduction in the production of various inflammatory mediators such as prostaglandins and leukotrienes, which are known to play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess potent anti-inflammatory and analgesic properties, which makes it a promising candidate for the treatment of various inflammatory diseases such as arthritis and osteoarthritis. It has also been found to exhibit antimicrobial activity against various bacterial strains, which makes it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain enzymes.

Future Directions

There are various future directions for the research and development of 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological effects.
2. Development of new derivatives of this compound with improved specificity towards certain enzymes.
3. Investigation of the potential applications of this compound in the treatment of various diseases such as cancer and Alzheimer's disease.
4. Development of new synthetic methods for the production of this compound.
5. Investigation of the potential applications of this compound in the field of agriculture as a new pesticide.
In conclusion, this compound is a promising candidate for drug development due to its potent biological activity and ease of synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and agriculture.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-bromobenzoyl chloride with 2-amino-5-methylthiazole in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound, which can be further purified using various techniques such as column chromatography.

Scientific Research Applications

2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess various biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. It has also been found to exhibit potent inhibitory activity against certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are known to play a crucial role in the development of various diseases.

properties

IUPAC Name

2-(4-bromophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8-7-14-12(17-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMYTRCGCBAPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196579
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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